2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a benzamide derivative . It has a molecular formula of C18H21NO4 and a molecular weight of 315.36 .
Synthesis Analysis
Benzamide compounds, including this one, are often synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products obtained from these reactions are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound includes a benzamide core with methoxy groups at the 2 and 6 positions of the benzene ring. It also has a 4-methoxyphenyl-6-oxopyridazin-1(6H)-yl group attached to the nitrogen of the benzamide core .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 488.1±45.0 °C and a predicted density of 1.130±0.06 g/cm3 . Its pKa is predicted to be 14.29±0.46 .Aplicaciones Científicas De Investigación
Antipsychotic Potential
One study highlights the synthesis and antidopaminergic properties of a set of related compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. These compounds, lacking o-hydroxy groups, showed promising results for inhibiting apomorphine-induced behavioral responses. Their structure is believed to play a role in maintaining the bioactive conformation required for receptor interaction. Interestingly, these compounds displayed a lower tendency to induce extrapyramidal side effects, which is crucial for antipsychotic drugs (Högberg et al., 1990).
Synthesis Techniques
Another study describes a high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This work is significant for the preparation of radiolabeled compounds used in receptor binding studies (Bobeldijk et al., 1990).
Anti-Inflammatory and Analgesic Agents
Research on novel compounds derived from visnaginone and khellinone, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, demonstrated significant anti-inflammatory and analgesic activities. These compounds were also found to inhibit cyclooxygenase-1/2 (COX-1/2), making them potential candidates for therapeutic applications (Abu‐Hashem et al., 2020).
Dopamine D3 Receptor Ligands
A study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, including 3-methoxybenzamide derivatives, found these compounds to be potent and selective ligands for dopamine D3 receptors. These findings have implications for the development of drugs targeting neurological disorders (Leopoldo et al., 2002).
Metabolite Synthesis
There's also research on the synthesis of metabolites of TAK-603, a compound containing 3,4-dimethoxyphenyl and 6,7-dimethoxy groups. This work provides insights into the metabolic pathways and potential therapeutic applications of such compounds (Mizuno et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-28-16-9-7-15(8-10-16)17-11-12-20(26)25(24-17)14-13-23-22(27)21-18(29-2)5-4-6-19(21)30-3/h4-12H,13-14H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPZCPONJJWXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.